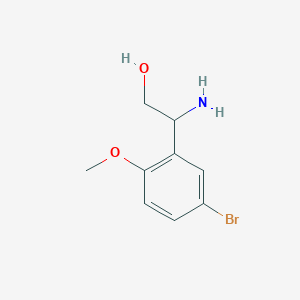
2-Amino-2-(5-bromo-2-methoxyphenyl)ethan-1-ol
Vue d'ensemble
Description
2-Amino-2-(5-bromo-2-methoxyphenyl)ethan-1-ol is a useful research compound. Its molecular formula is C9H12BrNO2 and its molecular weight is 246.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-Amino-2-(5-bromo-2-methoxyphenyl)ethan-1-ol, often encountered as a hydrochloride salt, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on various research findings.
The compound is characterized by the presence of an amino group, a bromo substituent, and a methoxy group on a phenyl ring. Its synthesis can be achieved through several methods that typically involve the introduction of the bromine and methoxy groups at specific positions on the aromatic ring. The hydrochloride form enhances its solubility in water, which is crucial for biological assays and applications.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial properties. It has been shown to interact with various biological targets due to its functional groups, which facilitate hydrogen bonding. This interaction is critical for modulating enzyme activity and receptor function involved in metabolic pathways .
Antioxidant Activity
The compound also demonstrates antioxidant properties, which may contribute to its therapeutic potential. Antioxidants are essential for neutralizing free radicals in the body, thereby reducing oxidative stress and potential cellular damage.
Anti-tumor Activity
In vitro studies have suggested that this compound may possess anti-tumor activity. It has been evaluated in xenograft mouse models where it displayed selective lethality against cancer cells with specific mutations, indicating its potential as a targeted cancer therapeutic .
The proposed mechanism of action involves the modulation of key metabolic pathways through interaction with enzymes and receptors. The amino and hydroxyl groups are particularly important as they may enhance binding affinity to biological targets, influencing their activity .
Case Studies
- Xenograft Models : In studies using xenograft mouse models, this compound demonstrated significant anti-tumor effects against mutant NRAS cells while sparing wild-type NRAS cells, highlighting its selectivity and potency as an anti-cancer agent .
- Antimicrobial Efficacy : Comparative studies have shown that compounds similar to this compound exhibit varying degrees of antimicrobial activity against pathogens such as E. coli and S. aureus, with some derivatives showing MIC values comparable to established antibiotics like ciprofloxacin .
Data Summary
| Property | Observation |
|---|---|
| Antimicrobial Activity | Effective against E. coli and S. aureus |
| Antioxidant Activity | Reduces oxidative stress |
| Anti-tumor Activity | Selective lethality in NRAS mutant cancer cells |
| Mechanism | Modulates enzyme activity via hydrogen bonding |
Propriétés
IUPAC Name |
2-amino-2-(5-bromo-2-methoxyphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2/c1-13-9-3-2-6(10)4-7(9)8(11)5-12/h2-4,8,12H,5,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIIQSZURHGJXTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















